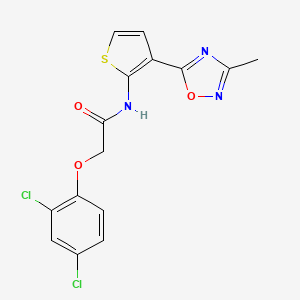

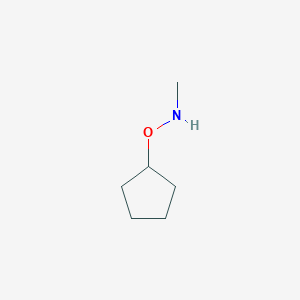

![molecular formula C18H23N3O2 B2610130 6-戊基-4-(对甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 930020-18-1](/img/structure/B2610130.png)

6-戊基-4-(对甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, also known as PTPD, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrolopyrimidines and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

科学研究应用

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair damage. PARP-1 inhibitors have been investigated as potential anti-cancer agents. These inhibitors enhance the effects of DNA-damaging cytotoxic agents by compromising cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death. Researchers have synthesized a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, including our compound of interest, to target PARP-1. These compounds demonstrated promising inhibitory activity against PARP-1 and high cytotoxicity against human cancer cell lines, such as MCF-7 and HCT116 .

Antitumor Activity

The same pyrano[2,3-d]pyrimidine-2,4-dione derivatives were evaluated for their antitumor activity. Compounds S2 and S7 emerged as the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively, compared to the reference drug Olaparib (IC50 = 5.77 nM). Additionally, compound S8 exhibited remarkable cell growth inhibition against MCF-7 and HCT116 cell lines, with IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .

DNA Repair Mechanism Modulation

Given PARP-1’s role in DNA base excision repair (BER) and single-strand break (SSB) repair, inhibiting PARP-1 can modulate these processes. Compounds like our target molecule interfere with DNA repair pathways, potentially sensitizing cancer cells to other therapies .

Kinase Inhibition

The compound’s structure suggests potential kinase inhibition. Further studies could explore its effects on specific kinases involved in cell signaling, proliferation, and survival pathways .

Antifolate Activity

The reductive condensation of a related pyrido[2,3-d]pyrimidine-2,4-diamine derivative with 3,4,5-trimethoxyaniline resulted in an antitumor agent that inhibited dihydrofolate reductase (DHFR). Investigating whether our compound exhibits similar antifolate activity could be valuable .

mTOR Pathway Modulation

Considering the compound’s structure, it may interact with the mTOR pathway. Prior to the development of mTOR inhibitors, only rapalogs were known to inhibit mTORC1. Exploring its effects on mTOR signaling could provide insights into cancer cell growth and development .

属性

IUPAC Name |

4-(4-methylphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-3-4-5-10-21-11-14-15(17(21)22)16(20-18(23)19-14)13-8-6-12(2)7-9-13/h6-9,16H,3-5,10-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDJTNDZPPRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

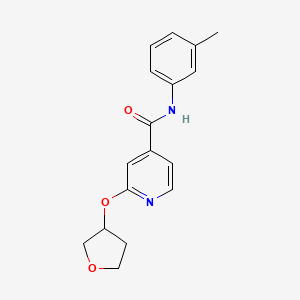

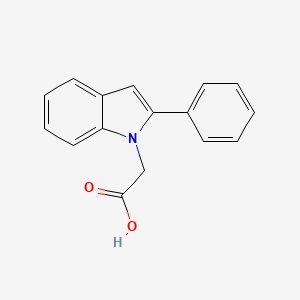

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

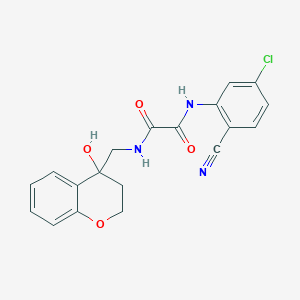

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

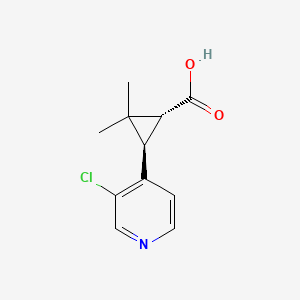

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)

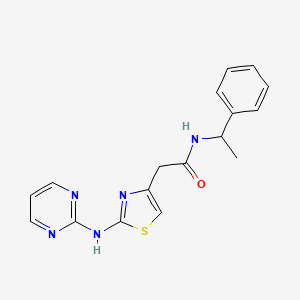

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

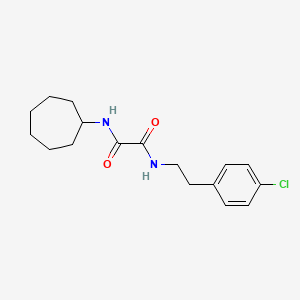

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)